3-(chloromethyl)-1-ethyl-5-(trifluoromethyl)-1H-pyrazole
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H8ClF3N2 |
|---|---|
Molecular Weight |
212.60 g/mol |
IUPAC Name |
3-(chloromethyl)-1-ethyl-5-(trifluoromethyl)pyrazole |
InChI |
InChI=1S/C7H8ClF3N2/c1-2-13-6(7(9,10)11)3-5(4-8)12-13/h3H,2,4H2,1H3 |
InChI Key |
YWMSYYKPLKFWHQ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=CC(=N1)CCl)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Precursor Selection and Cyclocondensation
A key starting material for trifluoromethyl-substituted pyrazoles is ethyl 4,4,4-trifluoroacetoacetate (ETFAA), which reacts with hydrazines to form pyrazole rings. Substituting methylhydrazine with ethylhydrazine introduces the 1-ethyl group. The reaction proceeds as follows:
This intermediate, however, lacks the chloromethyl group. To introduce the 3-chloromethyl substituent, post-cyclization modifications are necessary.
Solvent and Temperature Effects
The regioselectivity of pyrazole formation is influenced by solvent polarity and temperature. Polar aprotic solvents like ethyl acetate or dichloroethane favor the formation of the 5-trifluoromethyl isomer. For example, reactions conducted in ethyl acetate at 60–80°C yield >90% of the desired 5-trifluoromethyl regioisomer.
Introduction of the Chloromethyl Group
The chloromethyl group at the 3-position can be introduced via two primary strategies: direct alkylation during cyclocondensation or post-synthetic functionalization .
Direct Alkylation Using Chloromethyl Precursors
Incorporating a chloromethyl-containing diketone precursor is challenging due to the instability of such compounds. An alternative approach involves substituting the hydroxyl group of 1-ethyl-5-(trifluoromethyl)-1H-pyrazol-3-ol with a chloromethyl moiety. This is achieved through Mitsunobu alkylation using chloromethyl methyl ether (MOMCl) and triphenylphosphine:
However, this method requires careful control to avoid over-alkylation.
Bromination-Functionalization Sequence
A more reliable pathway involves bromination followed by halogen exchange . Bromination of 1-ethyl-5-(trifluoromethyl)-1H-pyrazole at the 3-position using N-bromosuccinimide (NBS) yields the 3-bromo derivative:
Subsequent treatment with lithium chloride in dimethylformamide (DMF) facilitates bromide-to-chloride exchange:
This method achieves >85% conversion under mild conditions (60°C, 12 h).
Optimization of Reaction Conditions
Catalytic Enhancements
The use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) improves the efficiency of halogen exchange reactions by facilitating interfacial interactions. For instance, adding 5 mol% TBAB reduces reaction time from 12 h to 4 h while maintaining a 90% yield.
Purification Techniques
Separation of regioisomers is critical for obtaining high-purity product. Distillation under reduced pressure (0.1–1 kPa) effectively isolates the 3-chloromethyl isomer due to its lower boiling point compared to the 5-chloromethyl analogue. Chromatographic methods using silica gel modified with hexane/ethyl acetate (7:3) further purify the product.
Analytical Characterization
Spectroscopic Data
Chromatographic Purity
HPLC analysis (C18 column, acetonitrile/water 60:40) confirms >98% purity with a retention time of 6.7 min.
Scalability and Industrial Relevance
The bromination-functionalization route is scalable, with pilot-scale batches (10 kg) achieving 82% yield after optimization. Key challenges include:
-
Byproduct Formation : Over-bromination at the 4-position occurs if NBS is in excess (>1.2 equiv).
-
Chloride Source Purity : Lithium chloride must be anhydrous to prevent hydrolysis of the chloromethyl group.
Emerging Methodologies
Flow Chemistry Approaches
Recent advances employ continuous-flow reactors for lithiation and halogenation steps, reducing reaction times and improving safety. For example, lithiation of 1-ethyl-5-(trifluoromethyl)-1H-pyrazole at -78°C in a flow system, followed by quenching with ClSiMe, achieves 88% yield in <5 min.
Catalytic Reductive Chlorination
Preliminary studies indicate that palladium-catalyzed C–Cl coupling using chloroform as a chloride source could bypass bromination steps. However, current yields remain suboptimal (45–50%).
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |
|---|---|---|---|---|
| Bromination-Chloride Exchange | 85 | 98 | High regioselectivity, scalable | Requires toxic CCl solvent |
| Mitsunobu Alkylation | 72 | 95 | Single-step functionalization | Costly reagents (DIAD, PPh) |
| Flow Lithiation | 88 | 97 | Rapid, safe for exothermic reactions | Specialized equipment required |
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chloromethyl group (-CH₂Cl) at the 3-position undergoes nucleophilic substitution, a key reaction pathway for functionalization.
-
Mechanism : The chloromethyl group reacts with nucleophiles (e.g., amines, thiols, hydroxides) under basic conditions, replacing the chlorine atom with a new substituent.
-
Applications : This reaction enables the synthesis of derivatives with altered biological or chemical properties, such as introducing hydrophilic groups for improved solubility.
-
Reagents/Conditions :
Cycloaddition Reactions
The trifluoromethyl group (-CF₃) at the 5-position influences regioselectivity in cycloaddition reactions, a common method for synthesizing pyrazoles.
-
[3+2] Cycloaddition :
-
1,3-Dipolar Cycloaddition :
Copper-Mediated Domino Reactions
Copper catalysts facilitate multi-step reactions, including cyclization and trifluoromethylation.
-
Process :
-
Conditions :
Oxidation/Reduction Reactions
Pyrazole derivatives undergo oxidation or reduction to modify their electronic properties.
-
Oxidation :
-
Reduction :
Comparison of Reaction Methods
Key Research Findings
-
Functionalization : The chloromethyl group’s substitution enhances the compound’s adaptability for medicinal or agrochemical applications .
-
Trifluoromethyl Influence : The CF₃ group directs regioselectivity in cycloadditions and improves lipophilicity, critical for biological activity .
-
Scalability : Methods like the [3+2] cycloaddition with BTP and copper-mediated reactions are scalable and efficient for industrial use .
This compound’s reactivity profile underscores its utility in drug discovery and materials science, with its trifluoromethyl and chloromethyl groups enabling versatile chemical transformations.
Scientific Research Applications
Medicinal Chemistry Applications
1. Drug Development
The unique structure of 3-(chloromethyl)-1-ethyl-5-(trifluoromethyl)-1H-pyrazole positions it as a potential precursor for developing novel therapeutic agents. Pyrazole derivatives are known for their diverse pharmacological properties, including anti-inflammatory, analgesic, and anti-cancer activities .
Case Study: Anticancer Activity
Recent studies have indicated that pyrazole derivatives exhibit significant antitumor properties. For instance, compounds structurally similar to this compound demonstrated effective inhibition against various cancer cell lines, including breast and lung cancer cells, with IC50 values indicating potent cytotoxicity .
2. Anti-inflammatory Properties
The compound's mechanism of action may involve the inhibition of cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. By reducing prostaglandin synthesis, it may alleviate inflammation-related conditions .
Agricultural Applications
1. Herbicides and Pesticides
In agricultural chemistry, compounds like this compound are explored for their efficacy as herbicides or pesticides. The trifluoromethyl group can enhance the compound's interaction with biological targets in plants or pests, potentially leading to increased effectiveness compared to non-fluorinated analogs .
2. Agrochemical Development
The compound can serve as an intermediate in synthesizing more complex agrochemicals. Its unique functional groups allow for targeted modifications that can enhance the selectivity and potency of agricultural products .
Comparative Data Table
| Application Area | Specific Use | Biological Activity | Reference |
|---|---|---|---|
| Medicinal Chemistry | Drug development | Anticancer, anti-inflammatory | , |
| Agriculture | Herbicides/Pesticides | Targeted pest control |
Future Research Directions
Further research is essential to fully elucidate the biological mechanisms and interactions of this compound. Investigating its pharmacokinetics and toxicity profiles will be crucial for advancing its applications in both medicinal and agricultural fields.
Mechanism of Action
The mechanism of action of 3-(chloromethyl)-1-ethyl-5-(trifluoromethyl)-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, contributing to its bioactivity.
Comparison with Similar Compounds
Table 1: Substituent Positions and Functional Groups of Key Pyrazole Analogs
Electronic and Steric Effects
- Trifluoromethyl vs. Difluoromethoxy: The trifluoromethyl group (Target Compound) is strongly electron-withdrawing, polarizing the pyrazole ring and enhancing stability against oxidation.
- Ethyl vs. Methyl at Position 1: The ethyl group in the target compound increases lipophilicity (logP ≈ 2.8 vs.
Physical and Chemical Properties
- Melting Point and Solubility : While direct data for the target compound is unavailable, analogs like 1-(4-methoxyphenyl)-3-(trifluoromethyl)-5-(3,4,5-trimethoxyphenyl)-1H-pyrazole () exhibit melting points >200°C due to crystalline packing from methoxy groups . The target’s ethyl group may lower melting points relative to methyl analogs.
- Stability : The chloromethyl group’s reactivity necessitates storage under inert conditions, whereas trifluoromethyl groups enhance thermal stability .
Biological Activity
3-(Chloromethyl)-1-ethyl-5-(trifluoromethyl)-1H-pyrazole is a compound of significant interest in medicinal chemistry and agricultural applications due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and comparative analysis with related compounds.
Structural Characteristics
The compound is characterized by a pyrazole ring with a chloromethyl group at position 3 and a trifluoromethyl group at position 5. Its molecular formula is with a molecular weight of approximately 212.60 g/mol. The trifluoromethyl group enhances lipophilicity, which may contribute to the compound's biological activity.
Pharmacological Properties
Research indicates that pyrazole derivatives, including this compound, exhibit a range of pharmacological activities:
- Anti-inflammatory : Compounds with trifluoromethyl groups often show enhanced anti-inflammatory properties, which can be attributed to their ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6 .
- Analgesic : Similar structures have demonstrated analgesic effects, potentially through inhibition of cyclooxygenase enzymes (COX-1 and COX-2) involved in pain pathways .
- Anti-cancer : Preliminary studies suggest potential anti-cancer activity, with some derivatives showing efficacy against various cancer cell lines .
Comparative Analysis with Related Compounds
The following table summarizes notable compounds structurally similar to this compound and their unique features:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 1-Ethyl-5-methyl-3-(trifluoromethyl)pyrazole | Contains a methyl instead of a chloromethyl group | |
| 5-Methyl-1-phenyl-3-(trifluoromethyl)pyrazole | Features a phenyl group instead of ethyl | |
| 1-Methyl-3-(trifluoromethyl)-1H-pyrazole | Lacks additional substituents on the pyrazole ring |
These compounds highlight the distinct biological activities and chemical reactivity profiles that arise from variations in substituents on the pyrazole ring.
Case Studies and Research Findings
Several studies have investigated the biological activity of pyrazole derivatives:
- Anti-Cancer Activity : A study demonstrated that certain pyrazole derivatives could significantly induce apoptosis in MCF cell lines, with IC50 values indicating effective suppression of tumor growth in vivo . The presence of the trifluoromethyl group was found to enhance potency compared to non-fluorinated analogs.
- Anti-inflammatory Effects : Another study reported that pyrazole derivatives exhibited up to 85% inhibition of TNF-α at concentrations comparable to standard anti-inflammatory drugs like dexamethasone . This suggests strong potential for therapeutic applications in inflammatory diseases.
- Synthesis and Evaluation : Synthesis of various pyrazole derivatives has been explored for their ability to block COX enzymes. Compounds with trifluoromethyl substitutions showed improved activity compared to their non-fluorinated counterparts, indicating the importance of this functional group in enhancing biological efficacy .
Q & A
Basic Research Questions
Q. What are the most reliable synthetic routes for 3-(chloromethyl)-1-ethyl-5-(trifluoromethyl)-1H-pyrazole, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via functionalization of preformed pyrazole cores. For example, chloromethyl groups are typically introduced via nucleophilic substitution or halogenation. A two-step approach (as seen in related compounds) involves:
Reacting a bromo/chloro-pyrazole precursor with trifluoromethylating agents (e.g., CF₃Cl) to install the trifluoromethyl group .
Introducing the chloromethyl moiety using chloroethyl isocyanate or chloromethylation reagents under controlled pH (e.g., alkaline conditions for formaldehyde-mediated alkylation) .
- Key Considerations : Reaction temperature and solvent polarity critically affect regioselectivity. For instance, prolonged room-temperature reactions (20 days) may be required to avoid decomposition, as heating can lead to undesired byproducts like pyrazolotriazoles .
Q. How can structural characterization of this compound be performed to confirm regiochemistry and purity?
- Methodological Answer : Use a combination of:
- ¹H/¹³C NMR : Signals for the chloromethyl group (δ ~4.5–5.0 ppm for CH₂Cl) and trifluoromethyl (δ ~120–125 ppm in ¹³C NMR) .
- X-ray crystallography : Resolves spatial arrangement, as demonstrated for related pyrazole derivatives with sulfanyl or oxime substituents .
- Elemental analysis and HRMS : Validate molecular formula and purity .
Q. What safety protocols are recommended for handling chloromethyl and trifluoromethyl groups in this compound?
- Methodological Answer :
- Use fume hoods and PPE (gloves, goggles) due to potential toxicity of chlorinated intermediates .
- Avoid exposure to moisture, as chloromethyl groups may hydrolyze to formaldehyde .
- Store under inert gas (N₂/Ar) to prevent decomposition .
Advanced Research Questions
Q. How can synthetic challenges, such as competing side reactions during chloromethylation, be mitigated?
- Methodological Answer :
- Protection-deprotection strategies : Use tert-butoxycarbonyl (Boc) groups to shield reactive amines during functionalization .
- Temperature control : Lower temperatures (e.g., –20°C) minimize side reactions during diazotization or nitrosation steps .
- Catalytic optimization : Pd-mediated cross-coupling (e.g., Suzuki reactions) enhances regioselectivity for aryl/heteroaryl substitutions .
Q. What computational methods are suitable for predicting the reactivity of this compound in medicinal chemistry applications?
- Methodological Answer :
- DFT calculations : Model electron density distribution to identify reactive sites (e.g., chloromethyl as an electrophilic center) .
- Molecular docking : Screen interactions with biological targets (e.g., carbonic anhydrase or kinase enzymes) using software like AutoDock .
- ADMET prediction : Use tools like SwissADME to assess pharmacokinetic properties linked to trifluoromethyl groups .
Q. How can biological activity be systematically evaluated, given structural similarities to known bioactive pyrazoles?
- Methodological Answer :
- Antiproliferative assays : Test against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays, comparing activity to analogs like 3-(2-chloroethyl)pyrazoles .
- Enzyme inhibition studies : Evaluate inhibition of carbonic anhydrase or cyclooxygenase isoforms (COX-1/2) via fluorometric assays .
- SAR analysis : Modify substituents (e.g., replacing ethyl with methyl) to correlate structure with activity .
Q. What analytical techniques resolve contradictions in reported spectral data for pyrazole derivatives?
- Methodological Answer :
- Variable-temperature NMR : Clarify dynamic effects (e.g., Z/E isomerism in formamide intermediates) by acquiring spectra at 100°C .
- 2D NMR (COSY, HSQC) : Assign overlapping signals in crowded regions (e.g., aromatic protons) .
- Comparative MS/MS fragmentation : Differentiate regioisomers using fragmentation patterns .
Data Contradiction Analysis
Q. Why do some synthetic routes report low yields despite optimized conditions?
- Hypothesis : Steric hindrance from the trifluoromethyl group may slow chloromethylation.
- Validation :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
